Pneumocandin C(0)

Vue d'ensemble

Description

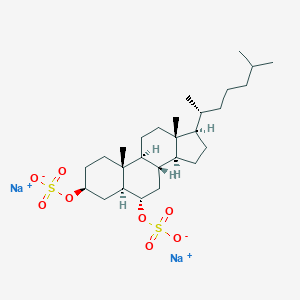

Pneumocandin B0, also known as Pneumocandin C(0), is an organic chemical compound with the formula C50H80N8O17, produced by the fungus Glarea lozoyensis . It is a strong antifungal and inhibits the synthesis of β-(1→3)-D-glucan, which is a fundamental component in most cell walls, like the Candida albicans membrane . This compound is used to synthesize caspofungin .

Synthesis Analysis

Pneumocandin B0 is the starting molecule for the first semisynthetic echinocandin antifungal drug, caspofungin . In the wild-type strain, pneumocandin B0 is a minor fermentation product, and its industrial production was achieved by a combination of extensive mutation and medium optimization . The biosynthetic steps leading to the formation of pneumocandin B0 have been elucidated , providing a framework for further design of new antifungal therapeutics .Molecular Structure Analysis

The molecular formula of Pneumocandin B0 is C50H80N8O17 . It has a distinctive cyclic lipopeptide structure assembled by a non-ribosomal peptide synthase . Six amino acids, up to five of which are non-proteinogenic, form a strictly conserved hexapeptide backbone .Chemical Reactions Analysis

The key to the successful purification method of Pneumocandin B0 was a silica gel thin layer chromatography system that can be used to model counter current chromatography .Physical And Chemical Properties Analysis

Pneumocandin B0 is a white crystalline powder . It is soluble in ethanol, methanol, DMF or DMSO, but has limited water solubility . Its density is 1.411 g.cm−3 .Applications De Recherche Scientifique

Antimycosiques thérapeutiques

Les pneumocandines, y compris la Pneumocandin C(0), sont des lipohexapeptides antifongiques de la famille des échinocandines qui inhibent de manière non compétitive la 1,3- β -glucane synthase de la paroi cellulaire fongique . Ils sont largement utilisés en première intention pour le traitement des infections fongiques invasives .

Traitement des systèmes immunitaires compromis

Les pneumocandines constituent une menace sérieuse pour les patients dont le système immunitaire est compromis, tels que ceux qui subissent des transplantations d'organes ou de moelle osseuse, qui souffrent de cancer ou de VIH/SIDA .

Précurseur pour la semisynthèse de la caspofungine

Les pneumocandines fournissent le précurseur pour la semisynthèse de la caspofungine, qui est largement utilisée en première intention pour le traitement des infections fongiques invasives .

Cadre pour la conception de nouveaux antimycosiques thérapeutiques

Les étapes biosynthétiques conduisant à la formation de la pneumocandin B0 et de l'échinocandin B ont été élucidées, fournissant un cadre et un modèle attrayant pour la conception de nouveaux antimycosiques thérapeutiques .

Manipulation génétique et optimisation de la fermentation

Des progrès ont été réalisés dans l'amélioration de la production de pneumocandin B0 par mutagenèse aléatoire et optimisation de la fermentation .

Développement de candidats médicaments pneumocandines améliorés

Des efforts sont déployés pour développer des candidats médicaments pneumocandines améliorés et une production plus efficace de pneumocandin B0 .

Abolition de la production de pneumocandin C(0)

La recherche a montré que la production de Pneumocandin C(0) peut être abolie par remplacement de gène par la stratégie CRISPR/Cas9 .

Contaminant dans la production de pneumocandin B0

La Pneumocandin C(0) est un contaminant important dans la production de Pneumocandin B0 .

Mécanisme D'action

Target of Action

Pneumocandin C(0) is a member of the echinocandin family of antifungal lipopeptides . Its primary target is the β-1,3-glucan synthase complex , an enzyme responsible for the synthesis of β-1,3-glucan, a crucial component of the fungal cell wall . By inhibiting this enzyme, pneumocandin C(0) disrupts the integrity of the fungal cell wall .

Mode of Action

Pneumocandin C(0) acts as a non-competitive inhibitor of the β-1,3-glucan synthase complex . This means it binds to a site on the enzyme other than the active site, altering the enzyme’s conformation and reducing its activity . The inhibition of β-1,3-glucan synthesis leads to a depletion of the glucan polymer in the fungal cell wall, causing osmotic instability and ultimately, fungal cell lysis .

Biochemical Pathways

The biosynthesis of pneumocandin C(0) involves several complex biochemical pathways . It is produced by the filamentous fungus Glarea lozoyensis . The biosynthetic steps leading to the formation of pneumocandin B(0) and echinocandin B have been elucidated, providing a framework for understanding the biosynthesis of pneumocandin C(0) .

Pharmacokinetics

The related compound caspofungin, a semisynthetic derivative of pneumocandin b(0), is known to have good bioavailability and is used as a first-line therapy for invasive fungal infections

Result of Action

The primary result of pneumocandin C(0)'s action is the lysis of fungal cells due to osmotic instability . This occurs as a result of the inhibition of β-1,3-glucan synthesis, which disrupts the integrity of the fungal cell wall . This makes pneumocandin C(0) a potent antifungal agent .

Action Environment

The efficacy and stability of pneumocandin C(0) can be influenced by various environmental factors. For example, the production of pneumocandin B(0), a closely related compound, has been enhanced through random mutagenesis and fermentation optimization . It is likely that similar strategies could be employed to optimize the production of pneumocandin C(0).

Safety and Hazards

Orientations Futures

The biosynthetic steps leading to the formation of pneumocandin B0 have been elucidated , providing a framework for further design of new antifungal therapeutics . This opens up possibilities for the development of improved pneumocandin drug candidates and more efficient production of pneumocandin B0 .

Propriétés

IUPAC Name |

N-[(3S,6S,9S,11R,15S,20S,21R,24S,26R)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(2R)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H80N8O17/c1-5-25(2)18-26(3)12-10-8-6-7-9-11-13-38(66)52-32-21-36(64)47(72)56-46(71)34-20-31(62)24-58(34)50(75)40(35(63)22-37(51)65)54-48(73)41(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)33-19-30(61)23-57(33)49(74)39(27(4)59)53-44(32)69/h14-17,25-27,30-36,39-43,47,59-64,67-68,72H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,73)(H,55,70)(H,56,71)/t25?,26?,27-,30-,31-,32?,33+,34+,35-,36+,39+,40+,41+,42-,43?,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMHTGKXJQHTQV-YWVCOZMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2CC(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1C[C@@H]([C@H](NC(=O)[C@@H]2C[C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)C([C@@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H80N8O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1065.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144074-96-4 | |

| Record name | Pneumocandin C(0) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144074964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the supplementation of proline affect the production of Pneumocandin C(0) in Glarea lozoyensis?

A1: The research indicates that proline supplementation to the Glarea lozoyensis fermentation process leads to a dose-dependent decrease in Pneumocandin C(0) levels. [] This contrasts with the observed increase in Pneumocandin B(0) and E(0) levels under the same conditions. The study highlights the complex interplay between amino acid availability and the regulation of specific pneumocandin analogue synthesis in this fungus.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S)-3-amino-4-[[(2S)-2-[[(E,2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadec-12-enoyl]amino]-3-methylbutanoyl]-[(2S)-1-oxo-3-sulfooxypropan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B233965.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233967.png)

![3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233983.png)

![4-ethyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B233986.png)

![(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B233998.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-iodobenzamide](/img/structure/B234002.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B234014.png)

![[1-Methyl-2-(6-methylhept-5-en-2-yl)-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate](/img/structure/B234016.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234017.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234023.png)

![2-(2,3-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B234027.png)